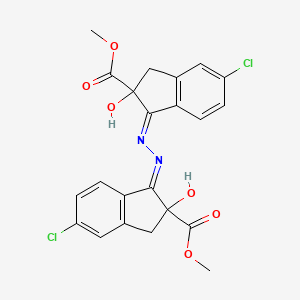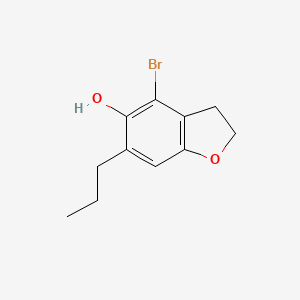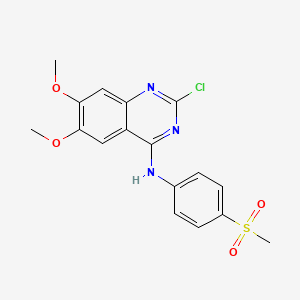
2-chloro-6,7-dimethoxy-N-(4-methylsulfonylphenyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6,7-dimethoxy-N-(4-methylsulfonylphenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with chloro, methoxy, and methylsulfonylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6,7-dimethoxy-N-(4-methylsulfonylphenyl)quinazolin-4-amine typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the chloro, methoxy, and methylsulfonylphenyl groups. The reaction conditions often include the use of specific reagents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
2-chloro-6,7-dimethoxy-N-(4-methylsulfonylphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines.
科学的研究の応用
2-chloro-6,7-dimethoxy-N-(4-methylsulfonylphenyl)quinazolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-chloro-6,7-dimethoxy-N-(4-methylsulfonylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-chloro-6,7-dimethoxyquinazolin-4-amine: A closely related compound with similar structural features.
6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine: Another quinazoline derivative with different substituents.
4-amino-2-chloro-6,7-dimethoxyquinazoline: A compound with a similar core structure but different functional groups.
Uniqueness
2-chloro-6,7-dimethoxy-N-(4-methylsulfonylphenyl)quinazolin-4-amine is unique due to the presence of the methylsulfonylphenyl group, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C17H16ClN3O4S |
|---|---|
分子量 |
393.8 g/mol |
IUPAC名 |
2-chloro-6,7-dimethoxy-N-(4-methylsulfonylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O4S/c1-24-14-8-12-13(9-15(14)25-2)20-17(18)21-16(12)19-10-4-6-11(7-5-10)26(3,22)23/h4-9H,1-3H3,(H,19,20,21) |
InChIキー |
HPMSJOFQAVARBL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NC3=CC=C(C=C3)S(=O)(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13849376.png)
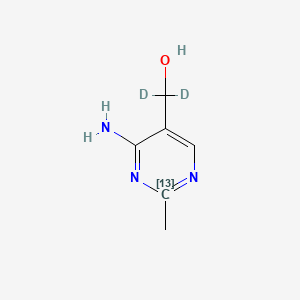
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)
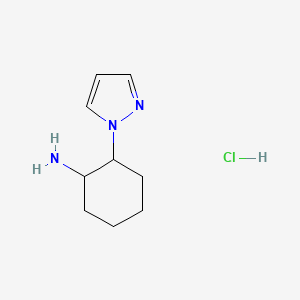
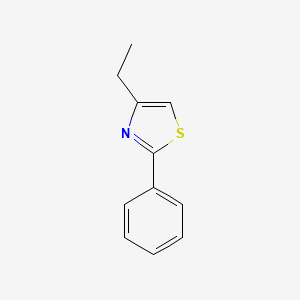
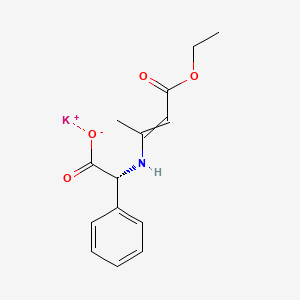

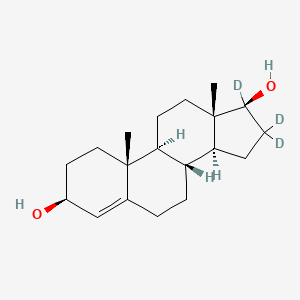
![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
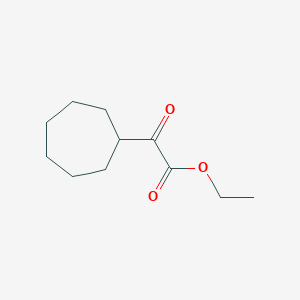
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
